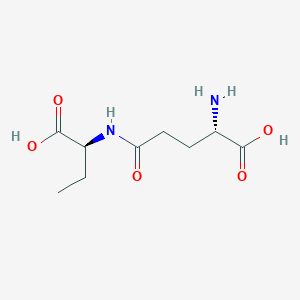

gamma-Glutamyl-alpha-aminobutyrate

概要

説明

gamma-Glutamyl-alpha-aminobutyrate:

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of gamma-Glutamyl-alpha-aminobutyrate typically involves the coupling of gamma-glutamyl and alpha-aminobutyrate units. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and catalysts like HOBt or HOAt to facilitate the formation of the peptide bond.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microbial strains capable of producing the compound through fermentation processes. Optimization of fermentation conditions, including pH, temperature, and nutrient supply, is crucial for maximizing yield and efficiency.

化学反応の分析

Types of Reactions: gamma-Glutamyl-alpha-aminobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.

科学的研究の応用

Chemical Applications

1. Synthesis of Peptides

- Building Block : γ-Glu-Abu serves as a building block for synthesizing more complex peptides and proteins. Its structural properties allow for effective coupling with other amino acids.

2. Chemical Probes

- Biochemical Pathways : The compound is utilized as a chemical probe to study specific biochemical pathways and enzyme activities, particularly in the context of γ-glutamyl transferases.

Biological Applications

1. Metabolic Studies

- Pathway Investigations : γ-Glu-Abu is involved in various metabolic pathways, allowing researchers to explore metabolic processes within cells and organisms.

2. Enzyme Substrate

- Enzyme Kinetics : It acts as a substrate for specific enzymes, enabling the investigation of enzyme kinetics and mechanisms, particularly in studies involving γ-glutamyltransferases.

Medical Applications

1. Drug Development

- Therapeutic Potential : The compound is being explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its structural similarity to GABA (gamma-aminobutyric acid) and its role in neurotransmission .

2. Biomarker Discovery

- Disease Indicators : γ-Glu-Abu may serve as a biomarker for certain diseases or physiological conditions, providing insights into metabolic disorders or neurodegenerative diseases.

Industrial Applications

1. Biotechnology

- Production Methods : The compound can be produced using biotechnological methods, which can be applied in various industrial contexts, including pharmaceuticals and nutraceuticals .

Case Studies

Case Study 1: Neurotransmission Modulation

Research has shown that γ-Glu-Abu interacts with GABA receptors, suggesting its role in modulating neuronal excitability. This interaction may have implications for treating anxiety and stress-related disorders .

Case Study 2: Metabolic Pathway Exploration

In studies involving Levilactobacillus brevis, γ-Glu-Abu was found to enhance GABA production through the activation of the GAD operon. This pathway is crucial for understanding how certain bacteria utilize amino acids for energy.

作用機序

The mechanism of action of gamma-Glutamyl-alpha-aminobutyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It can bind to specific receptors on the cell surface, triggering downstream signaling pathways.

Enzyme Inhibition or Activation: The compound may inhibit or activate certain enzymes, thereby modulating biochemical reactions and metabolic processes.

Gene Expression Regulation: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

類似化合物との比較

gamma-Glutamyl-alpha-aminobutyrate can be compared with other similar compounds, such as:

gamma-Glutamyl-2-aminobutyric acid: This compound has a similar structure but differs in the position of the amino group.

gamma-Glutamyl-gamma-aminobutyrate: Another related compound with variations in the gamma-glutamyl moiety.

Uniqueness: this compound is unique due to its specific structural configuration and the presence of both gamma-glutamyl and alpha-aminobutyrate units

生物活性

Gamma-Glutamyl-alpha-aminobutyrate (GABA-γ-Glu) is a compound with significant biological activity, primarily recognized for its role in neurotransmission and metabolic processes. This article explores its biochemical properties, mechanisms of action, physiological effects, and potential applications in medicine and research.

Overview of this compound

This compound is a derivative of gamma-aminobutyric acid (GABA) and gamma-glutamyl compounds. It is synthesized through the coupling of gamma-glutamyl and alpha-aminobutyrate units, often utilizing peptide synthesis techniques that involve coupling reagents like DCC or EDC. This compound plays a crucial role in various biochemical pathways, particularly in the metabolism of GABA, which is a key inhibitory neurotransmitter in the central nervous system.

Target Interactions

GABA-γ-Glu primarily targets the GAD (glutamate decarboxylase) operon in certain strains of Levilactobacillus brevis, facilitating the conversion of glutamate to GABA. This interaction is essential for maintaining GABA levels in microbial fermentation processes.

Biochemical Pathways

The compound participates in the γ-glutamyl cycle, influencing several metabolic pathways. It acts as a substrate for gamma-glutamyltranspeptidase (GGT), which catalyzes the hydrolysis of gamma-glutamyl bonds . The hydrolysis process generates glutamate and GABA, thereby enhancing neurotransmitter availability and contributing to various physiological functions.

Cellular Impact

GABA-γ-Glu exhibits significant effects on cellular processes, including:

- Cell Signaling : It modulates cell signaling pathways that influence gene expression and cellular metabolism.

- Antioxidant Activity : The compound has been shown to enhance antioxidant defenses by reducing reactive oxygen species (ROS) production in various cell types .

- Neuroprotective Effects : By increasing GABA levels, it contributes to neuroprotection against oxidative stress, particularly in models of diabetes and other metabolic disorders .

Case Studies

- Diabetes Management : In preclinical trials involving streptozotocin-induced diabetic mice, administration of GABA-γ-Glu demonstrated a reduction in blood glucose levels and improved glucose excursion rates. This suggests potential for managing hyperglycemia through modulation of insulin secretion .

- Cancer Research : Long-term studies indicated that GABA-γ-Glu administration reduced tumor growth in gastric cancer models. Histological analysis revealed decreased labeling indices in gastric mucosa, indicating lower proliferation rates in cancerous tissues .

Pharmacokinetics

The pharmacokinetic profile of GABA-γ-Glu suggests that it is well absorbed and metabolized within biological systems. Its role as a precursor for GABA production indicates significant implications for mental health outcomes, particularly concerning anxiety and mood disorders .

Therapeutic Potential

This compound has potential applications in:

- Drug Development : Its biochemical properties make it a candidate for developing new therapies targeting neurological disorders.

- Biomarker Discovery : It may serve as a biomarker for conditions related to GABA metabolism or neurotransmission dysfunctions.

Industrial Uses

In addition to its therapeutic potential, GABA-γ-Glu can be applied in food science as a flavor enhancer due to its umami properties when utilized alongside bacterial GGTs .

特性

CAS番号 |

16869-42-4 |

|---|---|

分子式 |

C9H16N2O5 |

分子量 |

232.23 g/mol |

IUPAC名 |

(2S)-5-amino-2-[[(1S)-1-carboxypropyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C9H16N2O5/c1-2-5(8(13)14)11-6(9(15)16)3-4-7(10)12/h5-6,11H,2-4H2,1H3,(H2,10,12)(H,13,14)(H,15,16)/t5-,6-/m0/s1 |

InChIキー |

LGDYPMBAVODMSA-WDSKDSINSA-N |

SMILES |

CCC(C(=O)O)NC(=O)CCC(C(=O)O)N |

異性体SMILES |

CC[C@@H](C(=O)O)N[C@@H](CCC(=O)N)C(=O)O |

正規SMILES |

CCC(C(=O)O)NC(CCC(=O)N)C(=O)O |

同義語 |

gamma-Glu-alpha-aminobutyrate gamma-glutamyl-alpha-aminobutyrate Glu-(Abu) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does gamma-Glutamyl-alpha-aminobutyrate interact with glutathione synthetase, and what are the downstream effects?

A1: this compound acts as a substrate for glutathione synthetase, mimicking the natural substrate gamma-glutamylcysteine. [, ] The enzyme catalyzes the addition of glycine to this compound in the presence of ATP, forming ophthalmic acid instead of glutathione. [] This reaction is significant as it provides insights into the enzyme's kinetics and substrate binding properties.

Q2: Does the binding of this compound to glutathione synthetase differ between species?

A2: Research suggests differences in binding behavior between species. Studies on human glutathione synthetase demonstrate negative cooperativity in this compound binding, meaning the binding of one substrate molecule reduces the affinity for subsequent molecules. [] Interestingly, this negative cooperativity is not observed in the Plasmodium falciparum glutathione synthetase. [] This difference might be attributed to variations in the amino acid residues within the enzyme's active site. []

Q3: Are there any known inhibitors of the reaction between this compound and glutathione synthetase?

A3: Yes, research has identified 5'-AMP as an inhibitor of bovine lens glutathione synthetase, exhibiting a K(i) of 0.9 mM. [] Additionally, while ATP is a substrate for the reaction, high concentrations of ATP4- and Mg2+ ions, rather than the actual substrate MgATP2-, have been shown to inhibit the enzyme's activity. [] Understanding these inhibitory interactions can be crucial for developing potential therapeutic strategies targeting glutathione synthetase.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。